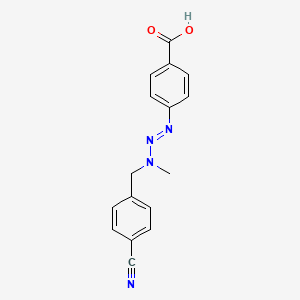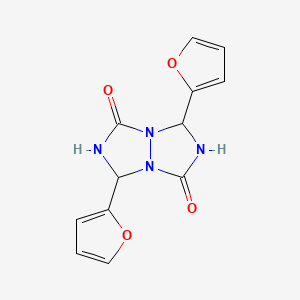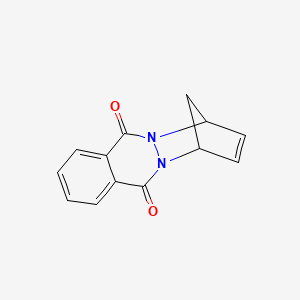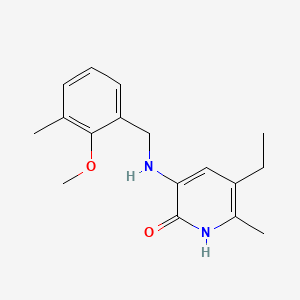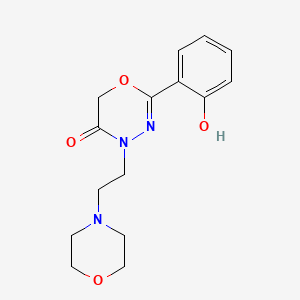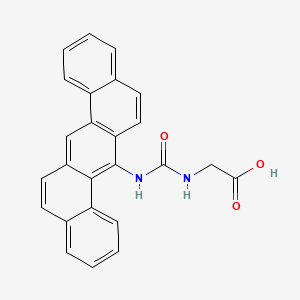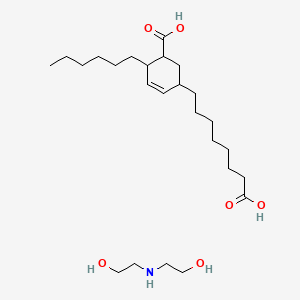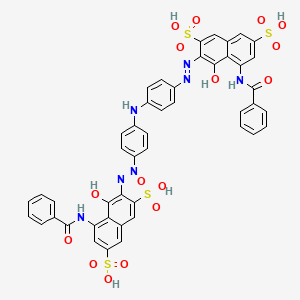
2,7-Naphthalenedisulfonic acid, 3,3'-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) typically involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is followed by the introduction of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization, filtration, and drying processes to meet industry standards.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and metal ions effectively.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3,3’-(sulfonylbis(4,1-phenyleneazo))bis(4,5-dihydroxy-)
- 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(4-hydroxy-)
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) stands out due to the presence of benzoylamino groups, which can enhance its binding affinity to certain substrates and increase its stability. This makes it particularly valuable in applications requiring high-performance dyes and pigments.
特性
CAS番号 |
73545-21-8 |
|---|---|
分子式 |
C46H33N7O16S4 |
分子量 |
1068.1 g/mol |
IUPAC名 |
5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C46H33N7O16S4/c54-43-39-27(19-33(70(58,59)60)23-35(39)48-45(56)25-7-3-1-4-8-25)21-37(72(64,65)66)41(43)52-50-31-15-11-29(12-16-31)47-30-13-17-32(18-14-30)51-53-42-38(73(67,68)69)22-28-20-34(71(61,62)63)24-36(40(28)44(42)55)49-46(57)26-9-5-2-6-10-26/h1-24,47,54-55H,(H,48,56)(H,49,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69) |
InChIキー |
FHWNMKHXMMRSOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC=CC=C8)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

